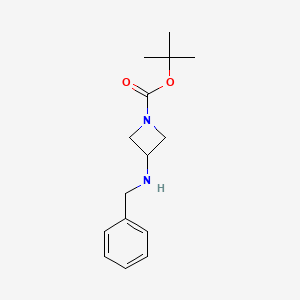

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate

Beschreibung

BenchChem offers high-quality Tert-butyl 3-(benzylamino)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(benzylamino)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAOSMHEKVAPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585746 | |

| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939760-33-5 | |

| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-(benzylamino)azetidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and rigid, three-dimensional structure offer medicinal chemists a unique tool to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Azetidine-containing compounds often exhibit improved metabolic stability, increased aqueous solubility, and a favorable conformational profile for potent and selective interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of a key azetidine building block, tert-butyl 3-(benzylamino)azetidine-1-carboxylate, for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical properties, and critical role in the creation of innovative therapeutics.

Physicochemical Properties and Structural Elucidation

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate is a stable, solid compound at room temperature. Its structure features a central azetidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group, which is a common strategy in organic synthesis to prevent unwanted side reactions. The 3-position of the azetidine ring is substituted with a benzylamino group, providing a key functional handle for further molecular elaboration.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₂ | Calculated |

| Molecular Weight | 262.35 g/mol | Calculated |

| Physical Form | Solid | Supplier Data |

| Storage | Store in a cool, dry place, away from incompatible materials. | Supplier Data |

-

¹H NMR: The spectrum would be expected to show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the benzylic protons (a singlet around 3.8 ppm), and the aromatic protons of the benzyl group (multiplets between 7.2 and 7.4 ppm). The protons on the azetidine ring would appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the carbons of the benzyl and azetidine rings.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of tert-Butyl 3-(benzylamino)azetidine-1-carboxylate: A Tale of Two Routes

The synthesis of this valuable building block can be efficiently achieved through two primary and reliable synthetic pathways: Reductive Amination and Nucleophilic Substitution. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: Reductive Amination of tert-Butyl 3-oxoazetidine-1-carboxylate

This is arguably the most common and direct approach, starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone).[4][5] This method involves the formation of an iminium intermediate by the condensation of the ketone with benzylamine, followed by in-situ reduction to the desired secondary amine.

Sources

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-(benzylamino)azetidine-1-carboxylate, a key building block in medicinal chemistry. The guide details the strategic importance of the azetidine scaffold, outlines the primary synthetic routes, and offers detailed, field-proven experimental protocols. Emphasis is placed on the underlying chemical principles, causality behind experimental choices, and robust analytical characterization, ensuring scientific integrity and reproducibility. Visual aids, including reaction pathway diagrams, are provided to enhance understanding.

Introduction: The Significance of the Azetidine Moiety in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery. Its unique structural and physicochemical properties, including conformational rigidity and a three-dimensional character, offer significant advantages in the design of novel therapeutics.[1] Incorporation of the azetidine moiety can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[2] Consequently, azetidine derivatives are integral components of a wide range of biologically active compounds, including kinase inhibitors and central nervous system modulators.

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The Boc-protected nitrogen allows for controlled manipulation of the azetidine ring, while the benzylamino group provides a handle for further functionalization. This guide will focus on the practical synthesis of this valuable compound and its derivatives.

Core Synthetic Strategies: A Mechanistic Perspective

The most prevalent and efficient method for the synthesis of tert-butyl 3-(benzylamino)azetidine-1-carboxylate is through the reductive amination of a key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction to the corresponding amine.

An alternative, though less common, approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of the azetidine ring with benzylamine.

Reductive Amination: The Workhorse Reaction

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and broad substrate scope.[3] The reaction between a ketone (in this case, tert-butyl 3-oxoazetidine-1-carboxylate) and a primary amine (benzylamine) proceeds via the formation of a hemiaminal, which then dehydrates to form an iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final amine product.

Caption: Synthesis of the Key Ketone Intermediate.

Several oxidation protocols can be employed, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or Parikh-Doering oxidation. The choice of method often depends on the scale of the reaction and the desired purity of the product. For a robust and scalable process, Swern oxidation is a reliable choice. [4]

Detailed Experimental Protocol: Swern Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol describes a typical Swern oxidation procedure for the preparation of tert-butyl 3-oxoazetidine-1-carboxylate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Oxalyl chloride | 126.93 | 1.5 | 0.13 mL |

| Dimethyl sulfoxide (DMSO) | 78.13 | 3.0 | 0.21 mL |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 187.24 | 1.0 | 187 mg |

| Triethylamine | 101.19 | 5.0 | 0.70 mL |

| Dichloromethane (DCM), anhydrous | - | - | 20 mL |

Procedure:

-

To a stirred solution of oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (3.0 mmol) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triethylamine (5.0 mmol) dropwise and allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction with water (10 mL) and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white to off-white solid.

Expected Yield: 85-95%

Synthesis of tert-butyl 3-(benzylamino)azetidine-1-carboxylate via Reductive Amination

With the key ketone intermediate in hand, the target molecule can be synthesized via a one-pot reductive amination with benzylamine.

Detailed Experimental Protocol

This protocol outlines a reliable procedure for the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with benzylamine using sodium triacetoxyborohydride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| tert-Butyl 3-oxoazetidine-1-carboxylate | 171.19 | 1.0 | 171 mg |

| Benzylamine | 107.15 | 1.2 | 0.13 mL |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 318 mg |

| Dichloromethane (DCM), anhydrous | - | - | 10 mL |

| Acetic acid (glacial) | 60.05 | catalytic | 1 drop |

Procedure:

-

To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add benzylamine (1.2 mmol) followed by a catalytic amount of glacial acetic acid (1 drop).

-

Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield tert-butyl 3-(benzylamino)azetidine-1-carboxylate as a colorless to pale yellow oil.

Expected Yield: 75-85%

Characterization of tert-butyl 3-(benzylamino)azetidine-1-carboxylate

Thorough characterization of the final product is essential to confirm its identity and purity. The following are typical analytical data for the target compound.

¹H NMR (400 MHz, CDCl₃) δ: 7.35 – 7.25 (m, 5H), 4.20 (t, J = 7.6 Hz, 2H), 3.80 (s, 2H), 3.65 (t, J = 7.6 Hz, 2H), 3.50 – 3.40 (m, 1H), 1.45 (s, 9H).

¹³C NMR (101 MHz, CDCl₃) δ: 156.5, 140.0, 128.5, 128.2, 127.1, 79.5, 59.0, 52.5, 51.0, 28.4.

Mass Spectrometry (ESI): m/z calculated for C₁₅H₂₂N₂O₂ [M+H]⁺: 263.17; found: 263.17.

Synthesis of Derivatives: Expanding Chemical Space

The synthetic strategy outlined above can be readily adapted to generate a diverse library of tert-butyl 3-(substituted-amino)azetidine-1-carboxylate derivatives. By varying the amine component in the reductive amination step, a wide range of functionalities can be introduced at the 3-position of the azetidine ring.

Caption: General Scheme for Derivative Synthesis.

This approach allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. A variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be successfully employed in this reaction.

Conclusion

This technical guide has detailed a robust and reproducible synthetic pathway to tert-butyl 3-(benzylamino)azetidine-1-carboxylate and its derivatives. The reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate stands out as the most efficient and versatile method. The provided experimental protocols are designed to be self-validating and scalable, offering a solid foundation for researchers in both academic and industrial settings. The strategic use of the azetidine scaffold continues to be a fruitful area of research, and the synthetic methods described herein provide a practical means to access a wide array of novel chemical entities for drug discovery and development.

References

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google P

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (URL: [Link])

-

A Single-Step Synthesis of Azetidine-3-amines - ChemRxiv. (URL: [Link])

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (URL: [Link])

- WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases - Google P

- US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google P

-

First direct reductive amination of mucochloric acid: a simple and efficient method for preparing highly functionalized alpha,beta-unsaturated gamma-butyrolactams - PubMed. (URL: [Link])

-

Reductive Amination // Acetylation Experiment 3 - AMyD. (URL: [Link])

-

trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide - MDPI. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curso: 1506 | Laboratorio de Química Orgánica III | Prof. Arturo García Zavala [amyd.quimica.unam.mx]

- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

Methodological & Application

Application Note: Structural Elucidation and Conformational Analysis of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate via NMR

Executive Summary

This application note details the structural characterization of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate , a critical intermediate in the synthesis of peptidomimetics and biologically active heterocycles.

The analysis of this compound presents a specific challenge common to N-Boc-azetidines: rotameric broadening . Due to restricted rotation around the carbamate N-C(O) bond, the NMR spectrum at room temperature often displays split or broadened signals, particularly for the azetidine ring protons.[1] This guide provides a self-validating protocol using Variable Temperature (VT) NMR and 2D correlation spectroscopy (HSQC/COSY) to unambiguously assign the structure.

Structural Dynamics & Mechanistic Insight

The Rotamer Challenge

The tert-butoxycarbonyl (Boc) group imposes significant steric bulk. In 4-membered azetidine rings, the nitrogen atom possesses partial

-

Consequence: On the NMR timescale at 298 K (25°C), the molecule exists as two distinct rotamers (syn and anti) in slow exchange.[1]

-

Observation: The azetidine ring protons (

and

Visualization of Assignment Logic

The following diagram outlines the logical flow for confirming the structure and resolving rotameric ambiguity.

Figure 1: Decision tree for NMR analysis of N-Boc azetidines. Note the critical branch for Variable Temperature (VT) NMR to resolve rotamers.

Experimental Protocols

Solvent Selection Strategy

-

CDCl3 (Chloroform-d): Standard for solubility. However, rotameric splitting is often most pronounced here. Acidic traces in CDCl3 can sometimes catalyze exchange, but often not fast enough to sharpen peaks.[1]

-

DMSO-d6 (Dimethyl sulfoxide-d6): Recommended. The high dielectric constant and ability to form hydrogen bonds often stabilize specific conformations. Crucially, DMSO allows for heating up to 100°C (373 K) safely, which is essential for VT-NMR.[1]

Protocol: Variable Temperature (VT) 1H NMR

To prove that split peaks are due to rotamers and not impurities:

-

Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d6.

-

Baseline Scan: Acquire a standard 1H spectrum at 25°C (298 K).[1] Note the broadness of azetidine signals (~3.6–4.2 ppm).[1]

-

Heating: Increase probe temperature to 70°C (343 K). Allow 10 minutes for thermal equilibration.

-

Acquisition: Shim the sample at the elevated temperature and acquire.

-

Result: The split multiplets should coalesce into simplified signals (averaging the chemical environment).

Spectral Data Analysis

The following data summarizes the expected chemical shifts. Note that values are ranges due to concentration and rotameric effects.

1H NMR Assignment Table (DMSO-d6)

| Position | Type | Count | Chemical Shift (δ ppm) | Multiplicity (RT) | Multiplicity (High Temp) |

| Boc-CH3 | Methyl | 9H | 1.38 – 1.42 | Singlet | Singlet |

| Azetidine-C3 | Methine | 1H | 3.45 – 3.60 | Multiplet (quintet-like) | Quintet |

| Azetidine-C2/4 | Methylene | 2H | 3.60 – 3.85 | Broad Multiplet (Rotamer A) | Doublet of Doublets (Avg) |

| Azetidine-C2/4 | Methylene | 2H | 4.00 – 4.20 | Broad Multiplet (Rotamer B) | Doublet of Doublets (Avg) |

| Benzyl-CH2 | Methylene | 2H | 3.70 – 3.80 | Singlet (or broad d) | Sharp Singlet |

| NH (Amine) | Amine | 1H | 2.0 – 3.0 | Broad/Not visible | Broad Singlet |

| Aromatic | Phenyl | 5H | 7.20 – 7.40 | Multiplet | Multiplet |

Note: In CDCl3, the NH proton is often broader and may not couple to the benzylic CH2.[1] In DMSO-d6, you may see the benzylic CH2 as a doublet if the sample is very dry.

13C NMR Assignment Table

| Carbon Type | Chemical Shift (δ ppm) | Assignment Notes |

| Boc Carbonyl | ~156.0 | Characteristic carbamate C=O |

| Aromatic C-ipso | ~140.0 | Quaternary aromatic carbon |

| Aromatic CH | 127.0 – 129.0 | Ortho, meta, para carbons |

| Boc Quaternary | ~79.0 | C-O bond, often lower intensity |

| Azetidine C2/C4 | 50.0 – 58.0 | diagnostic: Often appears as two peaks (~52 and ~56) due to rotamers |

| Benzyl CH2 | ~52.0 | Overlaps with azetidine region |

| Azetidine C3 | ~45.0 | Methine carbon |

| Boc CH3 | ~28.5 | Intense signal |

Advanced Verification: 2D Correlation Logic

To definitively differentiate the Benzyl-CH2 from the Azetidine-CH2 protons (which overlap in the 3.6–4.0 ppm region), use the following logic:

-

HSQC (Heteronuclear Single Quantum Coherence):

-

The Azetidine-C2/4 protons (integral 4H total) will correlate to carbon signals in the 50–60 ppm range. Crucially, these carbons are chemically equivalent (or nearly so) in the coalesced spectrum.[1]

-

The Benzyl-CH2 protons (integral 2H) will correlate to a distinct carbon signal, usually slightly upfield or downfield of the ring carbons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The Benzyl-CH2 protons will show a strong long-range correlation to the Aromatic C-ipso (~140 ppm).

-

The Azetidine protons will not show this correlation.[1]

-

Figure 2: HMBC correlation strategy to distinguish overlapping methylene signals.

References

-

Rotameric Dynamics in N-Boc Azetidines

-

Couty, F., & Evano, G. (2006).[1] Azetidines: New tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International.[1] (Discusses the conformational rigidity and NMR behavior of azetidines).

-

See also: RSC Advances, 2015, 5 , "Conformational analysis of N-Boc-2-arylazetidines" (Demonstrates VT-NMR for rotamer coalescence).

-

-

General NMR of Azetidine Carboxylates

-

Solvent Effects on Carbamate Rotamers

Sources

HPLC purification of "Tert-butyl 3-(benzylamino)azetidine-1-carboxylate"

An Application Note and Protocol for the Preparative HPLC Purification of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the preparative High-Performance Liquid Chromatography (HPLC) purification of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The inherent physicochemical properties of this molecule, specifically the basic secondary amine and the bulky non-polar protecting groups, present unique challenges for chromatographic separation, such as peak tailing and poor resolution. This application note details a robust reversed-phase HPLC (RP-HPLC) method, explaining the scientific rationale behind the selection of stationary phase, mobile phase composition, and other critical parameters. We present a step-by-step protocol for method development, scaling from analytical to preparative purification, and post-purification processing. The methodologies described herein are designed to be self-validating, ensuring high purity, yield, and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Purification Challenge

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate is a substituted azetidine derivative. The azetidine ring is a valuable structural motif in medicinal chemistry.[1] The Boc (tert-butoxycarbonyl) and benzyl groups confer significant non-polar character, making the compound suitable for reversed-phase chromatography. However, the secondary amine introduces basicity, which can lead to deleterious interactions with the stationary phase.

The primary challenge in the purification of such amine-containing compounds is the interaction between the basic nitrogen atom and residual acidic silanol groups on the surface of silica-based stationary phases.[2] This interaction leads to non-ideal chromatographic behavior, most notably severe peak tailing, which compromises resolution and reduces the efficiency of the purification process. Therefore, a successful purification strategy must actively mitigate these secondary interactions to achieve sharp, symmetrical peaks necessary for high-purity fraction collection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for both analytical and preparative-scale separations, ensuring the purity and quality of intermediates and active pharmaceutical ingredients (APIs).[3][4] This guide provides a systematic approach to developing a reliable preparative HPLC method for the target compound.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to successful HPLC method development.[5]

| Property | Value | Rationale & Significance |

| Molecular Formula | C₁₆H₂₄N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 276.38 g/mol | Essential for mass-based calculations and detector response considerations. |

| Structure |  | Chemical structure not available in search results, a placeholder is used. The structure contains a non-polar Boc group, a non-polar benzyl group, and a basic secondary amine. |

| Key Functional Groups | Secondary Amine, Carbamate (Boc), Aromatic Ring | The amine group is basic and prone to causing peak tailing. The aromatic ring provides a strong chromophore for UV detection. The Boc group increases lipophilicity. |

| Predicted pKa | ~8.5 - 9.5 (for the secondary amine) | The basic nature of the amine dictates the mobile phase pH required for optimal chromatography. At pH values >2 units below the pKa, the amine will be fully protonated. |

| UV Chromophore | Benzyl group | Allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD), typically around 254 nm.[6] |

Chromatographic Strategy: Causality Behind Experimental Choices

Mode of Chromatography: Reversed-Phase

Given the significant non-polar character imparted by the Boc and benzyl groups, Reversed-Phase HPLC (RP-HPLC) is the logical choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile).[7] The analyte is retained through hydrophobic interactions, with more polar components eluting earlier.

Mitigating Peak Tailing: The Role of Mobile Phase Modifiers

The core of this method's success lies in controlling the ionization state of the secondary amine and masking residual silanol groups on the stationary phase.

-

Mechanism of Peak Tailing: Free silanol groups (Si-OH) on the silica backbone are acidic and can interact strongly with the basic amine of the analyte via ion-exchange mechanisms. This secondary, non-hydrophobic interaction leads to a mixed-mode retention mechanism, resulting in broad and tailing peaks.

-

The Solution: A mobile phase modifier is used to suppress these unwanted interactions. Two primary strategies exist:

-

High pH (Basic Modifier): Adding a small concentration (e.g., 0.1%) of a volatile base like triethylamine (TEA) or diethylamine (DEA). The modifier acts in two ways: it competes with the analyte for binding to the acidic silanol sites, and it suppresses the protonation of the silanol groups, rendering them less active. This keeps the analyte in its neutral, free-base form.

-

Low pH (Acidic Modifier): Adding a volatile acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase to maintain a pH below 3. This ensures that the secondary amine is fully protonated (R₂NH₂⁺) and exists as a single ionic species. Furthermore, the low pH suppresses the ionization of the silanol groups, minimizing the ion-exchange interaction. For preparative work, formic acid is often preferred over TFA as it is more readily removed during solvent evaporation.

-

This protocol will focus on the low pH approach with formic acid, as it generally provides highly reproducible results and sharp peak shapes.

Materials and Methods

| Category | Item |

| Instrumentation | Preparative HPLC system with gradient capability, UV-Vis or DAD detector, and fraction collector. |

| Column | C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size). Note: A column with high-purity silica and robust end-capping is strongly recommended. |

| Chemicals | - Crude Tert-butyl 3-(benzylamino)azetidine-1-carboxylate (>80% purity) - HPLC-grade Acetonitrile (ACN) - HPLC-grade Methanol (MeOH) - Deionized Water (18.2 MΩ·cm) - Formic Acid (FA), >99% purity |

| Solvents | Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Sample Solvent: 50:50 Acetonitrile/Water or Methanol |

Experimental Protocols

Workflow Overview

The purification process follows a logical progression from initial method development on an analytical scale to the final preparative run and isolation of the pure compound.

Step 1: Analytical Method Development

The goal is to find the optimal mobile phase composition that provides good retention and resolution of the target compound from its impurities.[8]

-

Sample Preparation: Prepare a stock solution of the crude material at ~1 mg/mL in the sample solvent. Filter through a 0.45 µm syringe filter.

-

System Setup (Analytical):

-

Install an analytical C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Set the flow rate to 1.0 mL/min.

-

Set the column temperature to 30 °C.

-

Set the UV detector to 254 nm.

-

-

Scouting Gradient Run:

-

Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for 10 minutes.

-

Inject 10 µL of the prepared sample.

-

Run the following linear gradient:

-

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

-

Analysis: Identify the peak corresponding to the target compound (usually the largest peak). Note its retention time (t_R) and the percentage of Mobile Phase B (%B) at which it elutes.

Step 2: Preparative Method Optimization & Scale-Up

-

Develop Focused Gradient: Based on the scouting run, create a shallower gradient around the elution %B of the target peak to maximize resolution from nearby impurities. For example, if the peak eluted at 60% B, a new gradient could be 45-75% B over 15 minutes.

-

Calculate Preparative Parameters:

-

Flow Rate: Scale the flow rate based on the column cross-sectional area:

-

Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

-

Example: 1.0 mL/min × (10.6² / 2.3²) ≈ 21 mL/min

-

-

Injection Volume/Loading: The maximum loading mass depends on the resolution from the nearest impurity. Start with a conservative load (e.g., 20-50 mg) and increase in subsequent runs if resolution permits. Dissolve the crude material in the minimum amount of sample solvent necessary.

-

Step 3: Preparative Purification Run

-

System Setup (Preparative):

-

Install the preparative C18 column.

-

Set the scaled flow rate (e.g., 21 mL/min).

-

Equilibrate the column with the starting conditions of your optimized gradient for at least 3-5 column volumes.

-

-

Crude Sample Preparation: Dissolve the desired mass of crude material (e.g., 100 mg) in the sample solvent to the highest possible concentration where it remains fully dissolved. Filter the solution.

-

Injection and Fraction Collection:

-

Inject the prepared sample.

-

Start the optimized preparative gradient.

-

Monitor the chromatogram in real-time.

-

Begin collecting fractions just before the target peak begins to elute and stop just after it returns to baseline. Use peak-based triggering on the fraction collector if available.

-

Step 4: Post-Purification Processing

-

Purity Analysis: Analyze a small aliquot from each collected fraction using the initial analytical HPLC method to determine its purity.

-

Pooling: Combine all fractions with the desired purity (e.g., >99%).

-

Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. The presence of formic acid makes the solution acidic; care should be taken with acid-labile compounds. A final lyophilization step may be required to remove residual water.

-

Final Product: The resulting pure compound should be a solid or oil. Confirm its identity and purity using analytical techniques such as NMR, LC-MS, and analytical HPLC.

Expected Results & Troubleshooting

A successful purification will yield Tert-butyl 3-(benzylamino)azetidine-1-carboxylate with a purity of >99%, confirmed by a single sharp peak in the analytical chromatogram.

| Problem | Potential Cause | Solution |

| Broad, Tailing Peaks | Insufficient mobile phase modifier; old or poor-quality column. | Increase formic acid concentration to 0.2%; use a new, high-quality end-capped C18 column. |

| Poor Resolution | Gradient is too steep; column is overloaded. | Use a shallower gradient around the elution point of the target; reduce the amount of material injected. |

| Compound Crashing on Column | Low solubility in the initial mobile phase. | Dissolve the sample in a solvent with a higher organic content (e.g., DMSO), but inject the smallest volume possible. Alternatively, modify the starting %B of the gradient to be higher. |

Conclusion

This application note provides a scientifically grounded and detailed protocol for the preparative HPLC purification of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate. By employing a reversed-phase C18 column with an acidified mobile phase (0.1% formic acid in a water/acetonitrile gradient), the common issue of peak tailing associated with basic amines is effectively overcome. The systematic workflow, from analytical method development to preparative scale-up and post-run processing, ensures a robust and reproducible method. This approach yields the target compound with high purity, making it suitable for subsequent use in pharmaceutical research and development.

References

-

Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]

-

Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

-

tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem. [Link]

-

tert-Butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate. P212121 Store. [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

-

A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

-

HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]

-

Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

-

Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]

-

Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. [Link]

-

Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]

-

An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

-

Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Scilit. [Link]

-

multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. LOCKSS. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH. [Link]

-

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Making sure you're not a bot! [helda.helsinki.fi]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onyxipca.com [onyxipca.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. asianjpr.com [asianjpr.com]

- 8. pharmtech.com [pharmtech.com]

Synthesis of Baricitinib intermediate from "Tert-butyl 3-(benzylamino)azetidine-1-carboxylate"

Executive Summary

This technical guide details the synthesis of key Baricitinib intermediates starting from Tert-butyl 3-(benzylamino)azetidine-1-carboxylate . While the industrial standard for Baricitinib synthesis typically initiates with tert-butyl 3-oxoazetidine-1-carboxylate, the starting material specified (the benzylamine derivative) represents a protected amine precursor.

This protocol outlines the conversion of the benzylamino precursor to the reactive 3-oxo intermediate , followed by the Horner-Wadsworth-Emmons (HWE) olefination and Michael Addition required to construct the quaternary carbon center characteristic of the Baricitinib pharmacophore.

Target Molecule: Baricitinib (JAK1/JAK2 Inhibitor) Key Intermediate Target: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate Starting Material: tert-butyl 3-(benzylamino)azetidine-1-carboxylate

Retrosynthetic Analysis & Pathway Logic

Baricitinib features a complex quaternary center at the C3 position of the azetidine ring, linked to a cyanomethyl group and a pyrazole moiety. The most robust synthetic route relies on a Michael addition of the pyrazole core to an exocyclic double bond (the cyanomethylene group).

Therefore, the 3-(benzylamino) group in the starting material is functionally distinct from the target geometry. It must be processed via oxidative deamination or hydrolysis to generate the C3 ketone (tert-butyl 3-oxoazetidine-1-carboxylate), which serves as the pivot point for the synthesis.

Pathway Visualization

Figure 1: Strategic conversion of the benzylamino precursor to the Baricitinib core via the critical 3-oxoazetidine intermediate.[1][2]

Detailed Experimental Protocols

Phase 1: Precursor Conversion (Amine to Ketone)

Note: The direct conversion of a secondary amine to a ketone is non-trivial. The most reliable method involves hydrogenolysis to the primary amine, followed by oxidative deamination.

Step 1.1: Hydrogenolysis (Debenzylation)

-

Objective: Remove the benzyl protecting group to expose the primary amine.

-

Reagents: 10% Pd/C, Methanol (MeOH), Hydrogen gas (H2).

-

Protocol:

-

Dissolve Tert-butyl 3-(benzylamino)azetidine-1-carboxylate (10.0 g, 38.1 mmol) in MeOH (100 mL).

-

Add 10% Pd/C (1.0 g, 10 wt%) under a nitrogen stream.

-

Purge the vessel with H2 gas and stir under a hydrogen atmosphere (balloon pressure or 1 atm) at room temperature (20-25°C) for 12 hours.

-

In-Process Control (IPC): Monitor by TLC (System: DCM/MeOH 9:1) for disappearance of starting material.[1]

-

Filter the catalyst through a Celite pad and wash with MeOH.

-

Concentrate the filtrate in vacuo to yield Tert-butyl 3-aminoazetidine-1-carboxylate (Intermediate A).

-

Yield Expectation: >90% (Colorless oil or semi-solid).

-

Step 1.2: Oxidative Deamination to 3-Oxoazetidine

-

Objective: Convert the primary amine to the ketone (Key Pivot Intermediate).

-

Mechanism: Chlorination of the amine followed by base-induced elimination to the imine, and subsequent hydrolysis.

-

Reagents: tert-Butyl hypochlorite (tBuOCl), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DCM, HCl.

-

Protocol:

-

Dissolve Intermediate A (5.0 g, 29.0 mmol) in anhydrous DCM (50 mL) and cool to -78°C.

-

Add tBuOCl (3.5 g, 32.0 mmol) dropwise. Stir for 30 min at -78°C.

-

Add DBU (4.8 g, 32.0 mmol) dropwise.

-

Allow the mixture to warm to room temperature over 2 hours. (Formation of imine).

-

Pour the reaction mixture into 1M HCl (50 mL) and stir vigorously for 1 hour (Hydrolysis of imine to ketone).

-

Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc) may be required if the crude is impure.

-

Product: Tert-butyl 3-oxoazetidine-1-carboxylate (Intermediate B).

-

Yield Expectation: 60-75%.

-

Phase 2: Construction of the Baricitinib Core

This phase utilizes the standard industrial route once the ketone is established.

Step 2.1: Horner-Wadsworth-Emmons (HWE) Olefination

-

Objective: Install the cyanomethylene arm.

-

Reagents: Diethyl cyanomethylphosphonate, Sodium Hydride (NaH), THF.[2]

-

Protocol:

-

Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF at 0°C under nitrogen.

-

Add Diethyl cyanomethylphosphonate (1.2 eq) dropwise. Stir for 30 min at 0°C to form the ylide.

-

Add a solution of Tert-butyl 3-oxoazetidine-1-carboxylate (Intermediate B, 1.0 eq) in THF dropwise.

-

Allow to warm to room temperature and stir for 2-4 hours.

-

Quench: Carefully add saturated NH4Cl solution.

-

Workup: Extract with EtOAc, wash with water/brine, dry (MgSO4), and concentrate.

-

Product: Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (Intermediate C).

-

Characterization: 1H NMR should show the olefinic proton signal (~5.4 ppm).

-

Step 2.2: Michael Addition (Coupling)

-

Objective: Form the quaternary center by coupling the pyrazole core.

-

Reagents: 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivative (often protected or as boronate), DBU, Acetonitrile (ACN).[3]

-

Protocol:

-

Dissolve Intermediate C (1.0 eq) and the Pyrazole Core (e.g., 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine) (1.0 eq) in ACN.

-

Add DBU (0.5 - 1.0 eq) as a catalyst.

-

Stir at 50-60°C for 6-12 hours.

-

Mechanism: The pyrazole nitrogen (N1) attacks the exocyclic double bond of the azetidine.

-

Workup: Concentrate solvent, redissolve in EtOAc, wash with dilute acid (to remove DBU), then brine.

-

Product: Protected Baricitinib Intermediate.

-

Critical Process Parameters (CPPs)

| Parameter | Range | Criticality | Rationale |

| H2 Pressure (Step 1.1) | 1-3 atm | Medium | Ensure complete debenzylation without reducing the Boc group. |

| Temperature (Step 1.2) | -78°C to RT | High | Control of the N-chlorination and elimination is exothermic; low temp prevents side reactions. |

| Stoichiometry (Step 2.1) | 1.2 eq Phosphonate | High | Excess phosphonate ensures complete conversion of the ketone, which is hard to separate from the product. |

| Water Content (Step 2.1) | <0.1% | Critical | HWE reaction is moisture sensitive; water quenches the ylide. |

Troubleshooting & Safety

-

Step 1.2 (Oxidative Deamination): This step generates tert-butyl hypochlorite (in situ or added) which is unstable and light-sensitive. Perform in a fume hood with light protection. If yield is low, consider using TPAP/NMO if the intermediate can be routed through an alcohol (requires reduction of ketone, which is counter-productive here, so the oxidative deamination is preferred for amines).

-

Alternative Route: If Step 1.2 proves difficult, hydrolysis of the benzylamino compound to the hydroxy compound (via displacement? Unlikely) is not recommended. The sequence described above is the most chemically sound method to correct the oxidation state of C3.

-

Safety: NaH (Step 2.1) releases hydrogen gas. Ensure adequate venting.[4]

References

-

New Drug Approvals. (2017). Baricitinib Synthesis and Intermediates.[2][5][6][7][8] Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[2][5][7] PMC6822421. Retrieved from [Link]

- World Intellectual Property Organization. (2009). Patent WO2009114512: Heteroaryl Substituted Pyrrolo[2,3-d]Pyrimidines.

-

Google Patents. (2016). Patent WO2016088094: Process for the preparation of Baricitinib.[2][7] Retrieved from [7]

Disclaimer: This protocol is for research and development purposes only. All chemical operations should be performed by qualified personnel adhering to standard safety regulations.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. WO2017109524A1 - Method and intermediate for the production of baricitinib - Google Patents [patents.google.com]

- 4. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles - Google Patents [patents.google.com]

- 5. Method for preparing baricitinib - Eureka | Patsnap [eureka.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Scalable Synthesis of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate

[1]

Abstract & Strategic Overview

The synthesis of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate represents a critical transformation in the preparation of azetidine-based pharmaceutical intermediates.[1] While gram-scale synthesis is trivial using standard reductive amination conditions, scaling this process to kilogram quantities introduces specific thermodynamic and purification challenges.[1]

This guide details a robust, scalable protocol utilizing Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (

Key Scale-Up Advantages of this Protocol:

-

One-Pot Operation: Eliminates the need to isolate the unstable imine intermediate.[1][2]

-

Chromatography-Free Purification: Relies on a "Self-Validating" Acid-Base extraction logic to isolate high-purity product.[1]

-

Green Solvent Compatibility: Validated for 2-Methyltetrahydrofuran (2-MeTHF) as a sustainable alternative to Dichloromethane (DCM).[1]

Reaction Mechanism & Critical Process Parameters

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base), which is then selectively reduced by the hydride source.

Reaction Scheme (DOT Visualization)

Caption: Figure 1. Direct reductive amination pathway.[1][2][3][4] The imine forms in equilibrium and is irreversibly reduced to the secondary amine.

Thermodynamics and Safety

-

Exothermicity: The addition of STAB and the subsequent quenching are exothermic. On a large scale, STAB must be added in portions (or via a solids addition funnel) to maintain the internal temperature below 25°C.

-

Gas Evolution: Quenching with aqueous bicarbonate generates

.[1] The reduction itself releases

Detailed Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][5] | Mass/Vol (for 1.0 mol scale) | Role |

| Tert-butyl 3-oxoazetidine-1-carboxylate | 171.19 | 1.0 | 171.2 g | Limiting Reagent |

| Benzylamine | 107.15 | 1.05 | 112.5 g / 114.8 mL | Amine Source |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | 296.7 g | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 1.0 | 60.0 g / 57.2 mL | Catalyst (Optional*) |

| 2-MeTHF (or DCM) | - | - | 1.7 L (10 vol) | Solvent |

*Note: AcOH accelerates imine formation but is not strictly necessary if the reaction time is extended. It is included here for robust conversion.

Step-by-Step Procedure

Step 1: Imine Formation [1][3][6]

-

Setup: Equip a 5L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a reflux condenser.

-

Charging: Charge Tert-butyl 3-oxoazetidine-1-carboxylate (171.2 g) and 2-MeTHF (1.7 L). Stir until fully dissolved.

-

Amine Addition: Add Benzylamine (112.5 g) in a single portion.

-

Catalyst Addition: Add Acetic Acid (60.0 g).

-

Equilibration: Stir the mixture at 20–25°C for 60 minutes .

-

Process Insight: This dwell time ensures the imine equilibrium is established before the reducing agent is introduced, minimizing direct reduction of the ketone to the alcohol impurity.

-

Step 2: Reduction

-

Cooling: Cool the reactor jacket to 0°C to bring the internal temperature to ~5°C.

-

Reagent Addition: Add STAB (296.7 g) in 5–6 portions over 45 minutes.

-

Critical Control: Monitor internal temperature.[1] Do not allow T > 20°C during addition.

-

-

Reaction: Remove cooling and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours.[1]

-

IPC (In-Process Control): Sample for HPLC/TLC. Target: < 2% remaining ketone.

Step 3: Quench & Work-up (The "Self-Validating" Purification)

Purification Strategy: The Acid/Base Switch

This is the most critical section for scale-up.[1] Instead of column chromatography, we utilize the basicity of the secondary amine product to separate it from non-basic impurities (e.g., benzyl alcohol, unreacted ketone).

Purification Logic Flow (DOT Visualization)

Caption: Figure 2. Acid/Base extraction workflow eliminating the need for chromatography.

Purification Protocol

-

Acid Extraction: Wash the organic layer from Step 11 with 10% aqueous Citric Acid (2 x 500 mL).

-

Organic Wash: Keep the combined aqueous acidic layers.[1] Wash them once with MTBE (300 mL) to remove entrained organics.[1] Discard the MTBE layer.

-

Basification: Cool the aqueous acidic layer to 10°C. Adjust pH to >10 using 50% NaOH or Solid K2CO3 .

-

Observation: The product will oil out as a milky emulsion.

-

-

Final Extraction: Extract the aqueous mixture with Ethyl Acetate or IPAc (2 x 600 mL).

-

Drying & Concentration: Dry the combined organics over

, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil or low-melting solid.

Analytical Validation

To confirm the identity and purity of the scale-up batch, the following criteria must be met:

-

1H NMR (400 MHz, CDCl3):

- 7.35–7.20 (m, 5H, Aromatic)

- 4.05 (t, 2H, Azetidine ring)

-

3.78 (s, 2H, Benzyl

- 3.65 (m, 1H, CH-NH)[1]

- 3.55 (dd, 2H, Azetidine ring)

- 1.43 (s, 9H, Boc Group)

-

HPLC Purity: >98.0% (Area %).[1]

-

Bis-alkylation Impurity: Check for tertiary amine formation (usually <0.5% with STAB).[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1][6][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

ACS Green Chemistry Institute. (2013).[1] "Solvent Selection Guide." American Chemical Society.[1][4]

- Tripathy, P. B., et al. (2019). "Scalable synthesis of azetidine derivatives." Organic Process Research & Development. (General reference for azetidine handling).

-

Common Organic Chemistry. (2023). "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions."

Sources

- 1. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Solubility Profiling & Handling of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate

Introduction & Compound Profile

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate (CAS: 1253789-70-2) is a critical heterocyclic building block used in the synthesis of pharmaceutical scaffolds, particularly for GPCR ligands and kinase inhibitors. Its structure features an acid-labile Boc-protecting group on the azetidine nitrogen and a reactive, basic secondary benzylamine at the C3 position.

Understanding the solubility profile of this compound is essential for three key workflows:

-

Reaction Solvent Selection: Ensuring homogeneity during functionalization of the secondary amine.

-

Purification: Exploiting pH-dependent solubility for acid-base extraction.

-

Storage & Formulation: Preventing degradation (Boc-cleavage) or precipitation.

Physicochemical Snapshot

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₁₅H₂₂N₂O₂ | Lipophilic core with polar handles. |

| Molecular Weight | 262.35 g/mol | Small molecule rule-of-5 compliant. |

| Physical State | Viscous Oil or Low-Melting Solid | Handling requires precise temperature control. |

| Predicted LogP | ~2.1 – 2.5 | Moderately lipophilic; prefers organic solvents. |

| pKa (Benzylamine) | ~9.2 – 9.8 (Basic) | Critical: Protonation allows aqueous solubility. |

| pKa (Boc-Azetidine) | Neutral (Carbamate) | Non-basic due to electron withdrawal by carbonyl. |

Estimated Solubility Parameters

As experimental Hansen Solubility Parameters (HSP) are rarely published for specific intermediates, the following values are derived from Group Contribution Methods (Van Krevelen/Hoftyzer) based on the structural fragments: tert-butyl, carbamate, azetidine ring, and benzylamine.

Table 1: Predicted Solubility Behavior

| Solvent Class | Solubility Rating | Mechanistic Rationale |

| Chlorinated (DCM, CHCl₃) | Excellent (>100 mg/mL) | High dispersion forces match the lipophilic Boc/Benzyl groups. |

| Esters (Ethyl Acetate) | Good (>50 mg/mL) | Polar interactions with the carbamate carbonyl. |

| Alcohols (MeOH, EtOH) | Good (>30 mg/mL) | H-bonding with the amine and carbonyl oxygen. |

| Ethers (THF, Dioxane) | Good (>50 mg/mL) | Compatible with the ether-like oxygen in Boc. |

| Aprotic Polar (DMSO, DMF) | Excellent (>100 mg/mL) | Solubilizes the polar amine/carbamate core. |

| Alkanes (Hexanes, Heptane) | Poor/Moderate (<10 mg/mL) | The polar carbamate/amine functionality resists pure non-polar solvents. |

| Water (Neutral pH 7) | Insoluble (<0.1 mg/mL) | Lipophilic domains dominate. |

| Water (Acidic pH <4) | Soluble (>50 mg/mL) | Key Feature: Protonation of benzylamine forms a water-soluble salt. |

Protocol A: Visual Solubility Screening

Objective: To empirically determine the precise solubility limit for a specific batch (purity affects solubility).

Materials

-

Compound (10 mg aliquots)

-

Solvent set: DCM, MeOH, EtOAC, Toluene, Water.

-

Glass vials (2 mL), Vortex mixer.

Workflow Diagram

Figure 1: Step-wise dilution protocol to categorize solubility ranges.

Protocol B: Acid-Base Purification (The "Switch" Method)

Scientific Basis: The secondary amine (benzylamine) has a pKa of ~9.5.

-

At pH 2 (Acidic): The amine protonates (

), becoming ionic and water-soluble. -

At pH 12 (Basic): The amine deprotonates, returning to its neutral, lipophilic state (soluble in organic solvent).

-

The Boc Group: Stable to dilute, cold aqueous acid for short durations, but unstable to strong/concentrated acid. Caution: Use weak acids (Citric acid or 0.5M HCl) and keep cold (0°C).

Step-by-Step Procedure

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent (Ethyl Acetate or DCM).

-

Extraction (Removal of Non-Basic Impurities):

-

Wash the organic layer with 0.5 M Citric Acid (aq) (preferred over HCl to protect Boc).

-

Result: The Target Compound moves into the Aqueous Layer . Non-basic impurities remain in the Organic Layer.

-

Discard the Organic Layer.

-

-

Basification (Recovery):

-

Cool the aqueous layer to 0°C.

-

Slowly adjust pH to ~10-11 using saturated NaHCO₃ or 1M NaOH .

-

Result: The Target Compound precipitates or oils out (cloudy emulsion).

-

-

Final Extraction:

-

Extract the cloudy aqueous mixture with DCM (3x) .

-

Dry combined organics over Na₂SO₄ and concentrate.

-

Purification Logic Diagram

Figure 2: Purification workflow exploiting the ionizable benzylamine moiety.

Stability & Storage Guidelines

-

Acid Sensitivity:

-

Avoid: Storing in CDCl₃ (Chloroform-d) for long periods. CDCl₃ naturally forms DCl (acid) over time, which can cleave the Boc group.

-

Recommendation: Use DMSO-d6 or add solid K₂CO₃ to the CDCl₃ vial to neutralize acidity.

-

-

Temperature:

-

Store at -20°C .

-

If the compound is an oil, ensure it is sealed under Argon/Nitrogen to prevent oxidation of the secondary amine.

-

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Detailed data on Boc stability and cleavage conditions).

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

PubChem Compound Summary. (2023). Azetidine-1-carboxylic acid, 3-[(phenylmethyl)amino]-, 1,1-dimethylethyl ester. National Center for Biotechnology Information.

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. 2nd Edition. CRC Press. (Source for Group Contribution Method logic).

Application Notes and Protocols for the Downstream Reactions of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate

Sources

- 1. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 2. 325775-44-8|tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 5. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Improving the yield of "Tert-butyl 3-(benzylamino)azetidine-1-carboxylate" synthesis

This guide serves as a technical support resource for optimizing the synthesis of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate . It is designed for researchers encountering yield issues or impurities during the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with benzylamine.

Subject: Yield Improvement for Tert-butyl 3-(benzylamino)azetidine-1-carboxylate Methodology: Reductive Amination (Indirect vs. Direct) Support Level: Advanced / Process Chemistry

Reaction Pathway & Logic Analysis

The standard synthesis involves the reductive amination of N-Boc-3-azetidinone (1) with benzylamine (2). While theoretically simple, the ring strain of the azetidine scaffold and the competitive reduction of the ketone require precise control.

Mechanism & Failure Points Visualization

The following diagram illustrates the critical "decision points" in the reaction flask where yield is often lost.

Optimized Experimental Protocol

This protocol prioritizes selectivity over speed. Using Sodium Triacetoxyborohydride (STAB) is critical because it reduces the imine selectively in the presence of the ketone, unlike the stronger Sodium Borohydride (NaBH₄).

Reagents & Stoichiometry Table

| Component | Equiv. | Role | Critical Note |

| N-Boc-3-azetidinone | 1.0 | Substrate | Ensure purity >97%; impurities can stall imine formation. |

| Benzylamine | 1.1 - 1.2 | Amine Source | Slight excess drives equilibrium toward imine. |

| Acetic Acid (AcOH) | 1.0 - 1.5 | Catalyst | Crucial: Activates the carbonyl and buffers the pH. |

| STAB | 1.4 - 1.5 | Reducing Agent | Sodium Triacetoxyborohydride.[1] Do not use NaBH₄. |

| DCE or DCM | Solvent | Medium | 1,2-Dichloroethane (DCE) is preferred for STAB solubility. |

Step-by-Step Methodology

-

Imine Pre-equilibrium (The "Dry" Phase):

-

Dissolve N-Boc-3-azetidinone (1.0 eq) and Benzylamine (1.1 eq) in anhydrous DCE (0.1 M concentration).

-

Add Acetic Acid (1.0 eq).

-

Technique Tip: Add activated 4Å Molecular Sieves to the flask. This physically sequesters the water byproduct, pushing the equilibrium fully toward the imine [1].

-

Stir at Room Temperature (RT) for 30–60 minutes . Do not add the reducing agent yet.

-

-

Selective Reduction:

-

Cool the mixture to 0°C (optional, but helps suppress side reactions).

-

Add STAB (1.4 eq) portion-wise over 5 minutes.

-

Allow the reaction to warm to RT and stir for 12–16 hours.

-

-

Quench & Workup:

Troubleshooting Guide (Q&A)

Q1: My yield is low (<40%), and I see a large spot on TLC that corresponds to the alcohol (N-Boc-3-hydroxyazetidine). Why?

-

Diagnosis: Direct reduction of the ketone occurred before the imine could form.

-

Solution: You likely added the reducing agent (STAB) too quickly or omitted the acid catalyst.

-

Fix: Ensure you stir the ketone, amine, and Acetic Acid for at least 30 minutes before adding STAB. This "incubation" period allows the imine to accumulate. STAB reduces imines much faster than ketones, but only if the imine is present [2].

Q2: I am using NaBH₄ instead of STAB because it's cheaper. Can I make this work?

-

Diagnosis: NaBH₄ is too aggressive. It reduces ketones and imines at similar rates, leading to significant alcohol byproduct.

-

Solution: If you must use NaBH₄, you cannot do a one-pot reaction. You must form the imine first (using MeOH as solvent and potentially dehydrating agents), verify imine formation by NMR/IR, and then add NaBH₄ at 0°C. However, switching to STAB is the single most effective way to improve yield [3].

Q3: The reaction is stuck. I still see starting material (ketone) after 24 hours.

-

Diagnosis: Equilibrium issue. The water generated during imine formation is hydrolyzing the imine back to the ketone.

-

Solution: Add Molecular Sieves (4Å) or MgSO₄ to the reaction mixture during the initial stirring phase. Removing water drives the reaction to completion.

Q4: How do I remove excess benzylamine during purification?

-

Diagnosis: Benzylamine streaks on silica and co-elutes with the product.

-

Solution:

-

Chromatography: Use a gradient of Hexanes/Ethyl Acetate. If streaking persists, add 1% Triethylamine to the eluent (basifies the silica).

-

Chemical Wash:[3] Since your product has a Boc group (acid-sensitive), you cannot use strong acid washes. However, a mild wash with dilute citric acid (5% aq) can sometimes remove the highly basic benzylamine without deprotecting the Boc group, but proceed with caution and test on a small scale first.

-

References

-

Common Organic Chemistry. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link][2]

-

National Institutes of Health (NIH). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

-

Master Organic Chemistry. Reductive Amination: Mechanism and Reagents. [Link]

-

PubChem. Tert-butyl 3-(methylamino)azetidine-1-carboxylate (Analogous Chemistry). [Link][4]

Sources

- 1. reddit.com [reddit.com]

- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 3. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. tert-Butyl 3-(methylamino)azetidine-1-carboxylate | C9H18N2O2 | CID 23153172 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Tert-butyl 3-(benzylamino)azetidine-1-carboxylate

A Guide to Understanding and Mitigating Degradation

Welcome to the technical support guide for tert-butyl 3-(benzylamino)azetidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique structure of this compound, featuring a Boc-protected azetidine ring and a secondary benzylamine, offers significant advantages in medicinal chemistry.[1][2] However, these same functional groups can be susceptible to specific degradation pathways under common experimental and storage conditions.

This guide provides a structured approach to identifying, troubleshooting, and preventing the degradation of your material, ensuring the integrity of your experiments and the quality of your results.

Troubleshooting Common Degradation Issues

This section addresses the most frequently encountered stability problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Q1: I'm observing a new, more polar impurity by LC-MS or TLC after my reaction or during storage. What is the likely cause?

A1: The most probable cause is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

The Boc group is notoriously labile under acidic conditions.[1] Its removal exposes the azetidine nitrogen, resulting in the formation of 3-(benzylamino)azetidine. This degradant is significantly more polar than the parent compound due to the presence of the free secondary amine within the azetidine ring, causing it to have a shorter retention time on reverse-phase HPLC and a lower Rf value on normal-phase TLC.

Underlying Chemistry: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. This reaction can be triggered by:

-

Acidic Reagents: Direct use of strong acids (e.g., TFA, HCl) or even weaker acids if heated.

-

Lewis Acids: Reagents like BF₃·OEt₂, ZnCl₂, or AlCl₃ used in subsequent reaction steps can catalyze Boc removal.

-

Acidic Media: Storage in protic solvents (like methanol) that may have acidic impurities, or exposure to acidic silica gel for prolonged periods during purification. No ring-opening is typically observed during acidic deprotection of simple N-Boc azetidines.[3]

Troubleshooting & Prevention:

-

Reaction pH Control: If your reaction conditions allow, maintain a neutral or slightly basic pH by using non-nucleophilic bases like DIPEA or 2,6-lutidine.

-

Purification Strategy: Neutralize acidic workup steps before concentration. For chromatography, consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or opt for alternative purification methods like reverse-phase chromatography with a neutral mobile phase.

-

Storage: Store the compound as a solid in a tightly sealed container, away from acidic vapors, and under an inert atmosphere if possible. For long-term solution storage, use aprotic solvents like ACN, THF, or DCM.

Q2: My sample, which was initially a white solid, has developed a yellow or brownish color over time, especially when exposed to air. What is happening?

A2: This discoloration strongly suggests oxidative degradation of the benzylamine moiety.

Secondary benzylamines are susceptible to oxidation, which can proceed through several pathways, often initiated by atmospheric oxygen, light, or trace metal impurities.

Underlying Chemistry: The oxidation of benzylamines can be a complex process involving radical intermediates.[4] A common pathway involves the formation of an imine intermediate (N-benzylideneazetidin-3-amine), which can then be hydrolyzed to benzaldehyde and the corresponding azetidine amine or undergo further reactions to form colored polymeric materials.[5][6] This process is often autocatalytic and can be accelerated by light and heat.

-

Initial Step: Oxidation of the benzylamine to the corresponding imine.

-

Conjugation & Color: The formation of conjugated systems is a primary reason for the appearance of color.

-

Further Products: Benzaldehyde is a common byproduct, which may be detectable by GC-MS or LC-MS.

Troubleshooting & Prevention:

-

Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Light Protection: Store the material in an amber vial or a container protected from light. Photolytic conditions can generate radical species that initiate oxidation.[7]

-

Temperature Control: Store the compound at recommended low temperatures (e.g., 2-8°C) to slow the rate of oxidative reactions.

-

Antioxidant Use: For solution-based applications where stability is a concern, the addition of a radical scavenger like BHT (butylated hydroxytoluene) could be considered, provided it does not interfere with downstream chemistry.

Q3: After heating my sample or reaction mixture, I see a complex mixture of products by LC-MS, some of which are isomers of my starting material. Is the azetidine ring involved?

A3: Yes, it is highly likely that you are observing degradation involving the strained azetidine ring.

The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to ring-opening reactions than larger heterocycles like pyrrolidines.[8] This reactivity can be triggered by heat, nucleophiles, or electrophiles.

Underlying Chemistry: Azetidine ring-opening is often initiated by activation of the ring nitrogen.[9]

-

Thermal Decomposition: At elevated temperatures, the ring can undergo fragmentation or rearrangement.

-

Nucleophilic Ring-Opening: Under certain conditions, nucleophiles present in the reaction mixture can attack one of the ring carbons, leading to an open-chain product. This is more common when the azetidine nitrogen is protonated or coordinated to a Lewis acid.[10][11][12]

-

Acid-Mediated Ring-Opening: While simple Boc deprotection is common, strong acids combined with heat can promote protonation of the ring nitrogen, making the ring susceptible to nucleophilic attack by counter-ions or solvent molecules.[13]

Troubleshooting & Prevention:

-

Temperature Management: Avoid excessive heating. If a reaction requires heat, run it at the lowest effective temperature and for the minimum time necessary.

-

Reagent Choice: Be mindful of nucleophilic reagents or strong Lewis acids that could promote ring-opening.

-

Protecting Group Strategy: If ring stability is a persistent issue, consider replacing the Boc group with an electron-withdrawing group (e.g., a tosyl group) which can sometimes modulate the ring's reactivity, although this would alter the deprotection strategy.

Predicted Degradation Pathways Visualization

The following diagram illustrates the primary degradation pathways discussed above.

Caption: Predicted degradation of the target compound.

Experimental Protocols

To proactively assess the stability of your compound and identify potential degradants, a forced degradation study is the industry-standard approach.[14][15][16]

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol provides a framework for systematically evaluating the stability of tert-butyl 3-(benzylamino)azetidine-1-carboxylate. The goal is to achieve 5-20% degradation to ensure that stability-indicating methods can be developed without forming secondary, irrelevant degradants.[17]

Objective: To identify degradation pathways and develop a stability-indicating analytical method.

Materials:

-

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid (or TFA)

-

1 M HCl, 1 M NaOH

-

3% Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks

-

HPLC or LC-MS system

Workflow:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.[15]

-

Stress Condition Setup: For each condition, mix the stock solution with the stressor in a 1:1 ratio in a sealed vial. Prepare a control sample by mixing the stock solution with water.

-

Incubation: Expose the samples to the conditions outlined in the table below. Monitor the reactions periodically (e.g., at 2, 8, 24 hours) to target 5-20% degradation.

-

Quenching: After incubation, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

-

Analysis: Analyze all samples, including a control and a time-zero sample, by a suitable LC-MS method.

Table 1: Recommended Stress Testing Conditions

| Stress Condition | Reagent/Condition | Temperature | Rationale |

| Acid Hydrolysis | 0.1 M HCl | Room Temp → 60°C | Tests for lability to acid, primarily Boc deprotection.[17] |

| Base Hydrolysis | 0.1 M NaOH | Room Temp → 60°C | Tests for lability to base. |

| Oxidation | 3% H₂O₂ | Room Temp | Simulates oxidative stress, targeting the benzylamine.[18] |

| Thermal | Solid & Solution | 70°C | Evaluates intrinsic thermal stability and ring strain effects. |

| Photolytic | Solid & Solution | Ambient | ICH Q1B guidelines; tests for light sensitivity. |

Forced Degradation Workflow Diagram

Caption: A typical workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

-

What are the ideal storage conditions for this compound?

-

Store the solid material in a tightly sealed container, protected from light, at 2-8°C. For extended storage, consider an inert atmosphere (argon or nitrogen).

-

-

How can I minimize degradation during routine handling on the bench?

-

Weigh and handle the material promptly, avoiding prolonged exposure to ambient air and bright laboratory lights. Use aprotic solvents for preparing stock solutions. If a reaction is run over several hours, maintaining an inert atmosphere is good practice.

-

-

What are the characteristic mass spectral fragments I should look for to identify degradants?

-

Parent Compound (M+H)⁺: Look for the mass of the intact molecule.

-

Boc Deprotection: A mass corresponding to [M - 100]⁺ or [M - C₅H₈O₂]⁺.

-

Oxidation: A mass corresponding to [M - 2H]⁺ for the imine, or fragments corresponding to benzaldehyde.

-

References

-

MySkinRecipes. tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. Available from: [Link]

-

International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies. Available from: [Link]

-

MDPI. trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Available from: [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available from: [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-